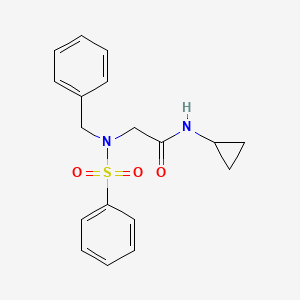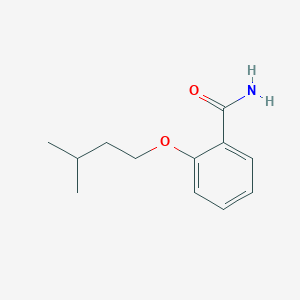
N-(2-chlorophenyl)-2-(4-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The product was then recrystallized and characterized using various spectroscopic techniques, including HNMR and LC-MS (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of a similar compound, 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, demonstrates specific orientation and intermolecular interactions. Molecules are linked via C—H⋯O interactions, forming chains along the crystal's b-axis (Saravanan et al., 2016).
Chemical Reactions and Properties
The compound 2-Chloro-N-(2,4-dinitrophenyl) acetamide showcases intramolecular H-bonding and several intermolecular C–H⋯O interactions, contributing to its crystal packing. Its solvatochromic effects upon varying solvent polarity were observed, indicating significant reactivity and interaction with the environment (Jansukra et al., 2021).
Physical Properties Analysis
The orthorhombic crystal system and specific space group parameters of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide provide insights into its physical structure, including unit cell dimensions and intermolecular hydrogen bonding types (Sharma et al., 2018).
Chemical Properties Analysis
Quantum chemical calculations on compounds structurally related to N-(2-chlorophenyl)-2-(4-isopropylphenoxy)acetamide, such as 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, reveal detailed insights into molecular structural parameters, thermodynamic properties, vibrational frequencies, and reactivity descriptors. These studies provide a comprehensive understanding of the molecule's behavior in various conditions, highlighting its stability and reactivity (Choudhary et al., 2014).
Applications De Recherche Scientifique
Synthesis and Structure Analysis
N-(2-chlorophenyl)-2-(4-isopropylphenoxy)acetamide and its derivatives have been the focus of various studies due to their potential applications in pharmaceutical and agricultural sectors. One study detailed the synthesis and molecular docking analysis of an anticancer drug derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, targeting the VEGFr receptor. This compound was synthesized with good yield and its structure was elucidated by various spectroscopic techniques and X-ray crystallography, revealing intermolecular H-bonds and intramolecular interactions within its crystal structure (Sharma et al., 2018).
Potential Pesticide Applications
Another area of interest is the development of potential pesticides. Studies have characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide and similar compounds by X-ray powder diffraction, suggesting their applications as potential pesticides. These compounds exhibit unique diffraction data, including experimental and calculated peaks, which are crucial for understanding their crystalline structures and potential efficacy as pesticides (Olszewska et al., 2009).
Antiviral Research
The therapeutic effect of a novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was evaluated in the treatment of Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro, as well as a decrease in viral load and an increase in survival in Japanese encephalitis virus-infected mice, showcasing its potential as an antiviral agent (Ghosh et al., 2008).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(2)13-7-9-14(10-8-13)21-11-17(20)19-16-6-4-3-5-15(16)18/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKKIOXSZGJDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5541363.png)
![4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5541374.png)
![3-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5541384.png)


![3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5541411.png)





![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)